(4-Bromo-2-methoxy-6-methylphenyl)boronic acid
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Overview
Description
(4-Bromo-2-methoxy-6-methylphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a brominated aromatic ring, which also contains methoxy and methyl substituents. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-methoxy-6-methylphenyl)boronic acid typically involves the bromination of 2-methoxy-6-methylphenylboronic acid. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the aromatic ring . The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and the temperature is carefully controlled to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems can help in optimizing the reaction parameters and reducing the production costs .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-methoxy-6-methylphenyl)boronic acid is known to undergo various types of chemical reactions, including:
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Aromatics: Formed through nucleophilic substitution reactions.
Scientific Research Applications
(4-Bromo-2-methoxy-6-methylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Bromo-2-methoxy-6-methylphenyl)boronic acid largely depends on the type of reaction it undergoes. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The bromine atom on the aromatic ring can participate in electrophilic substitution reactions, while the methoxy and methyl groups can influence the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic acid: Similar structure but lacks the bromine and methyl groups.
4-Bromo-2-methoxyphenylboronic acid: Similar structure but lacks the methyl group.
4-Methoxy-2-methylphenylboronic acid: Similar structure but lacks the bromine group.
Uniqueness
(4-Bromo-2-methoxy-6-methylphenyl)boronic acid is unique due to the presence of both bromine and methoxy groups on the aromatic ring, which can significantly influence its reactivity and selectivity in various chemical reactions. The combination of these substituents makes it a versatile reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions .
Properties
Molecular Formula |
C8H10BBrO3 |
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Molecular Weight |
244.88 g/mol |
IUPAC Name |
(4-bromo-2-methoxy-6-methylphenyl)boronic acid |
InChI |
InChI=1S/C8H10BBrO3/c1-5-3-6(10)4-7(13-2)8(5)9(11)12/h3-4,11-12H,1-2H3 |
InChI Key |
NPWHKBDOYGTATG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1C)Br)OC)(O)O |
Origin of Product |
United States |
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